
A Comprehensive Technical Guide to the
Pharmacological Properties of

Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sophoraflavanone G

Cat. No.: B1683828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sophoraflavanone G (SFG) is a prenylated flavonoid predominantly isolated from the roots of

Sophora flavescens and other species of the Sophora genus.[1][2] This natural compound has

garnered significant scientific interest due to its diverse and potent pharmacological activities.

Exhibiting a broad spectrum of effects, including anti-inflammatory, anticancer, neuroprotective,

and antimicrobial properties, Sophoraflavanone G presents a promising candidate for

therapeutic development.[2] This technical guide provides an in-depth overview of the core

pharmacological properties of Sophoraflavanone G, with a focus on its mechanisms of action,

supported by quantitative data from preclinical studies. Detailed experimental protocols for key

assays and models are provided, along with visualizations of the key signaling pathways

modulated by this compound.

Anti-inflammatory Properties
Sophoraflavanone G has demonstrated significant anti-inflammatory effects in various in vitro

and in vivo models. Its mechanism of action primarily involves the modulation of key

inflammatory signaling pathways and the suppression of pro-inflammatory mediators.

Mechanism of Action
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Sophoraflavanone G exerts its anti-inflammatory effects through the inhibition of several

critical signaling cascades:

NF-κB Pathway: Sophoraflavanone G has been shown to inhibit the activation of Nuclear

Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. It

prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby

downregulating the expression of NF-κB-dependent pro-inflammatory genes.

MAPK Pathway: The compound also modulates the Mitogen-Activated Protein Kinase

(MAPK) signaling pathway. It has been observed to decrease the activation of MAPKs, which

are involved in the production of inflammatory cytokines and mediators.[3]

JAK/STAT Pathway: Sophoraflavanone G has been found to interfere with the Janus

kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial

for cytokine signaling.[4]

Nrf2/HO-1 Pathway: Interestingly, Sophoraflavanone G can upregulate the Nuclear factor

erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4] This

pathway plays a critical role in the antioxidant and anti-inflammatory cellular defense

mechanisms.

By targeting these pathways, Sophoraflavanone G effectively reduces the production of pro-

inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis

factor-α (TNF-α), as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E2

(PGE2).[3][4]

Quantitative Data: Anti-inflammatory Effects

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/preparation-of-nuclear-and-cytoplasmic-extracts-from-mammalian-cells.pdf
https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://www.benchchem.com/product/b1683828?utm_src=pdf-body
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/preparation-of-nuclear-and-cytoplasmic-extracts-from-mammalian-cells.pdf
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model System
Parameter

Measured

Concentration

of SFG
Observed Effect Reference

Lipopolysacchari

de (LPS)-

stimulated RAW

264.7

macrophages

Nitric Oxide (NO)

Production
2.5-20 μM

Inhibition of NO

production.
[3]

Lipopolysacchari

de (LPS)-

stimulated RAW

264.7

macrophages

Prostaglandin E2

(PGE2)

Production

1-50 µM

Inhibition of

PGE2 production

via COX-2 down-

regulation.

[5]

Lipopolysacchari

de (LPS)-

stimulated RAW

264.7

macrophages

IL-1β, IL-6, TNF-

α Production
2.5-20 μM

Decreased

production of

pro-inflammatory

cytokines.

[3]

Ovalbumin-

sensitized

asthmatic mice

Airway Hyper-

responsiveness

(AHR)

Not specified

Significant

reduction in

AHR.

Ovalbumin-

sensitized

asthmatic mice

Eosinophil

Infiltration &

Goblet Cell

Hyperplasia

Not specified

Significant

reduction in

eosinophil

infiltration and

goblet cell

hyperplasia.

TNF-α-

stimulated

BEAS-2B cells

CCL5, MCP-1,

IL-8, IL-6

Production

Not specified

Significantly

decreased levels

of chemokines

and cytokines.

Croton oil-

induced ear

edema in mice

Edema
10-250 µ g/ear

(topical)

Anti-

inflammatory

activity.

[5]
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Carrageenan-

induced paw

edema in rats

Edema
2-250 mg/kg

(oral)

Anti-

inflammatory

activity.

[5]

Anticancer Activity
Sophoraflavanone G has shown promising anticancer activities against a range of human

cancer cell lines. Its primary mechanisms include the induction of apoptosis, cell cycle arrest,

and the modulation of signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action
The anticancer effects of Sophoraflavanone G are mediated through several mechanisms:

Induction of Apoptosis: Sophoraflavanone G has been shown to induce apoptosis in

various cancer cells, including human myeloid leukemia and triple-negative breast cancer

cells.[6][7] This is achieved through the regulation of apoptotic and anti-apoptotic proteins.

Cell Cycle Arrest: The compound can arrest the cell cycle at the G0/G1 phase, thereby

inhibiting the proliferation of cancer cells.[6]

Modulation of STAT Signaling: Sophoraflavanone G acts as a novel small-molecule inhibitor

of STAT signaling by targeting upstream signals, which are often persistently activated in

cancer.[8]

Inhibition of ABCG2 Transporter: In non-small-cell lung cancer cells, Sophoraflavanone G
has been found to resensitize multidrug-resistant cells to chemotherapeutic drugs by

inhibiting the ABCG2 drug transporter.[9]

Quantitative Data: Anticancer Effects
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Cancer Cell

Line
Assay Parameter Value Reference

Human Myeloid

Leukemia HL-60
MTT Assay IC50 (48h) 20 μM [6]

Triple-Negative

Breast Cancer

MDA-MB-231

MTT Assay Cell Viability
Dose-dependent

decrease
[10]

Acute Myeloid

Leukemia KG-1a

and EoL-1

MTT Assay Cytotoxicity
Strong

cytotoxicity
[11]

Neuroprotective Effects
Sophoraflavanone G has demonstrated neuroprotective properties, primarily through its anti-

neuroinflammatory actions.

Mechanism of Action
The neuroprotective effects of Sophoraflavanone G are attributed to its ability to:

Inhibit Microglia-mediated Neuroinflammation: In LPS-activated BV2 microglial cells,

Sophoraflavanone G inhibits the release of pro-inflammatory mediators and cytokines.[4]

Modulate CNS Signaling Pathways: It down-regulates phosphorylated MAPKs, PI3K/AKT,

and JAK/STAT pathways while up-regulating the Nrf2/HO-1 pathway in microglial cells.[4]

Protect Brain Microvascular Endothelial Cells: Sophoraflavanone G can inhibit TNF-α-

induced MMP-9 expression in brain microvascular endothelial cells, which is crucial for

maintaining the integrity of the blood-brain barrier.[12][13]

Quantitative Data: Neuroprotective Effects
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Model System
Parameter

Measured

Concentration

of SFG
Observed Effect Reference

LPS-activated

BV2 microglia

NO, PGE2, TNF-

α, IL-6, IL-1β

release

Not specified
Inhibition of

release.
[4]

TNF-α-induced

bMECs

MMP-9

expression
Not specified

Inhibition of

expression.
[12][13]

Antimicrobial Properties
Sophoraflavanone G exhibits significant antimicrobial activity against a variety of

microorganisms, including antibiotic-resistant bacteria.

Mechanism of Action
The antimicrobial action of Sophoraflavanone G involves:

Inhibition of Bacterial Growth: It directly inhibits the growth of various bacterial strains,

including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Synergistic Effects with Antibiotics: Sophoraflavanone G can enhance the efficacy of

conventional antibiotics, suggesting a potential role in combination therapy to combat

antibiotic resistance.[1]

Membrane Disruption: Mechanistic studies suggest that it targets the bacterial membrane,

leading to the destruction of membrane integrity.

Quantitative Data: Antimicrobial Effects
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Microorganism Assay Parameter Value Reference

Methicillin-

resistant S.

aureus (21

strains)

Growth Inhibition Concentration 3.13-6.25 μg/mL [1]

Mutans

streptococci (16

strains)

Antimicrobial

Effect
MBC 0.5-4 μg/mL [14]

Riemerella

anatipestifer

In vivo

(peritonitis

model)

Bacterial Load

Reduction

Significant

reduction at 10

mg/kg

[15]

Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of Sophoraflavanone G on cancer cell

lines.

Materials:

Cancer cell line of interest (e.g., HL-60)

Complete culture medium

Sophoraflavanone G (dissolved in a suitable solvent, e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well microtiter plates

Microplate reader
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Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of Sophoraflavanone G and a vehicle control for

the desired time period (e.g., 24, 48, 72 hours).

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4

hours at 37°C, allowing the formation of formazan crystals.

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can

be determined by plotting cell viability against the concentration of Sophoraflavanone G.

In Vitro Anti-inflammatory Assay (LPS-stimulated
Macrophages)
This protocol assesses the anti-inflammatory effects of Sophoraflavanone G on RAW 264.7

macrophages.

Materials:

RAW 264.7 macrophage cell line

Complete culture medium

Sophoraflavanone G

Lipopolysaccharide (LPS)

Griess reagent (for NO measurement)

ELISA kits for TNF-α, IL-6, and IL-1β
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24-well plates

Procedure:

Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

Pre-treat the cells with various concentrations of Sophoraflavanone G for 1-2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

Collect the cell culture supernatants.

Nitric Oxide (NO) Measurement: Mix an equal volume of supernatant with Griess reagent

and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for

quantification.

Cytokine Measurement: Use commercial ELISA kits to measure the concentrations of TNF-α,

IL-6, and IL-1β in the supernatants according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of Sophoraflavanone G on the expression and

phosphorylation of proteins in signaling pathways like NF-κB and MAPK.

Materials:

Treated and untreated cell lysates

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)

HRP-conjugated secondary antibodies
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Chemiluminescent substrate

Imaging system

Procedure:

Lyse the cells and determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and add the chemiluminescent substrate.

Visualize the protein bands using an imaging system. The band intensities can be quantified

using densitometry software.

Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Sophoraflavanone G
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Inflammatory Stimuli (e.g., LPS) Sophoraflavanone G

Intracellular Signaling Pathways

Cellular Response
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(ERK, JNK, p38)
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STAT

Phosphorylates

STAT (nucleus)

Translocates

Induces

ARE

Binds

HO-1

Induces

Anti-inflammatory
Gene Expression

Promotes

Click to download full resolution via product page

Caption: Signaling pathways modulated by Sophoraflavanone G.
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General Experimental Workflow for In Vitro Anti-
inflammatory Screening

Downstream Assays

Start: Seed Macrophages
(e.g., RAW 264.7)

Pre-treat with
Sophoraflavanone G

(various concentrations)

Stimulate with LPS

Incubate for 24 hours

Collect Supernatant Lyse Cells

Nitric Oxide Assay
(Griess Reagent)

Cytokine ELISA
(TNF-α, IL-6, IL-1β)

Western Blot
(e.g., p-p65, iNOS)

End: Data Analysis
and Interpretation

Click to download full resolution via product page

Caption: A typical workflow for in vitro anti-inflammatory evaluation.

Conclusion
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Sophoraflavanone G is a multifaceted natural compound with significant therapeutic potential.

Its well-documented anti-inflammatory, anticancer, neuroprotective, and antimicrobial

properties, underpinned by its ability to modulate multiple key cellular signaling pathways,

make it a compelling candidate for further drug development. The quantitative data and

experimental protocols provided in this guide offer a solid foundation for researchers and

scientists to design and conduct further investigations into the pharmacological activities of

Sophoraflavanone G. Future research should focus on its pharmacokinetic and toxicological

profiles, as well as its efficacy in more complex preclinical disease models, to pave the way for

its potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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